Hydroxy(naphthalen-1-yl)phenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6309-40-6 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid |
InChI |
InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20) |
InChI Key |
SCUTVJFQXIRWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enantioselective Strategies for Hydroxy Naphthalen 1 Yl Phenylacetic Acid Analogues
Development of Stereoselective Synthetic Routes to Alpha-Hydroxy Carboxylic Acid Derivativesrsc.orgresearchgate.net
The synthesis of chiral α-hydroxy carboxylic acids is a cornerstone of modern organic chemistry, given their prevalence in natural products and pharmaceuticals. rsc.orgresearchgate.net The development of stereoselective routes to access these molecules in their enantiomerically pure forms is of paramount importance. These strategies often rely on the precise control of stereochemistry at the α-carbon.
Asymmetric Catalysis for Chiral Alpha-Hydroxyl Center Formationrsc.orgresearchgate.netresearchgate.net
Asymmetric catalysis stands out as a powerful tool for establishing the chiral α-hydroxyl center in α-hydroxy carboxylic acids. rsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Both organocatalysis and transition-metal catalysis have been successfully employed. rsc.orgresearchgate.net
Chiral Brønsted acids, for instance, have garnered attention as effective organocatalysts. researchgate.netrsc.org Their acidity can be tuned to activate specific substrates, facilitating a range of asymmetric transformations. researchgate.netrsc.org The catalyst's chiral environment directs the approach of a nucleophile or proton source, leading to the preferential formation of one enantiomer.
Transition metal complexes, featuring chiral ligands, are also widely used. These catalysts can activate substrates in various ways to create a stereocontrolled environment for bond formation. The choice of metal and the design of the chiral ligand are crucial for achieving high enantioselectivity.
Recent advancements have focused on the catalytic asymmetric synthesis of α-stereogenic free carboxylic acids, avoiding the need for protecting groups on the carboxyl moiety. rsc.orgresearchgate.net This is often achieved through the asymmetric functionalization of substituted carboxylic acids, α-keto acids, or α,β-unsaturated acids. rsc.orgresearchgate.net
Table 1: Examples of Catalytic Systems for Asymmetric α-Hydroxylation
| Catalyst Type | Substrate Type | Key Features |
|---|---|---|
| Chiral Phosphoric Acids | α-Keto Esters | High enantioselectivity in asymmetric reduction. |
| Transition Metal Complexes (e.g., Ru, Rh) with Chiral Ligands | α,β-Unsaturated Carboxylic Acids | Asymmetric hydrogenation to form chiral α-hydroxy acids. |
Enantioselective Functionalization of Phenylacetic Acid Scaffoldsrsc.orgnih.gov
Phenylacetic acid and its derivatives are common starting materials for the synthesis of more complex molecules. The direct enantioselective functionalization of the α-position of these scaffolds is a highly desirable transformation. nih.gov One notable strategy involves the use of chiral lithium amides as traceless auxiliaries. nih.gov In this method, a dianion (enediolate) of the arylacetic acid is formed in the presence of a chiral lithium amide. The chiral amide directs the subsequent alkylation, leading to a highly enantioenriched product. A key advantage of this method is the operational simplicity and the ability to recover the chiral amine reagent. nih.gov
This approach allows for the introduction of various alkyl groups at the α-position with high enantioselectivity. nih.gov The reaction conditions, including the stoichiometry of the chiral amine and the base, are critical for achieving optimal results. nih.gov
Modular Synthesis Approaches for Naphthalen-1-yl and Phenyl Substituted Alpha-Hydroxy Acids
A modular, or building-block, approach offers a flexible and efficient way to synthesize a library of related compounds, such as analogues of Hydroxy(naphthalen-1-yl)phenylacetic acid. This strategy involves the preparation of key fragments that can be combined in various ways.
Strategies for Incorporating Naphthalen-1-yl and Phenyl Moieties into the Acidic Coreacs.orgnih.gov
The incorporation of specific aryl groups, such as phenyl and naphthalen-1-yl, onto a core acidic structure can be achieved through various synthetic methods. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. For instance, palladium-catalyzed C-H activation has emerged as a versatile tool for the site-selective functionalization of C-H bonds. acs.org By using appropriate directing groups, it is possible to selectively introduce aryl or other functional groups at specific positions on a molecule.
N-heterocyclic carbene (NHC) catalysis can be employed in the asymmetric acetalization of carboxylic acids, which provides a route to chiral phthalidyl esters. nih.gov This method involves the enantioselective addition of a carboxylic acid to a catalyst-bound intermediate, constructing a chiral acetal (B89532) unit. nih.gov While this example focuses on phthalidyl esters, the underlying principle of enantioselective modification of carboxylic acids can be adapted.
For the naphthalen-1-yl moiety, synthetic routes can start from naphthalene-based precursors. For example, the synthesis of (naphthalen-1-yl-selenyl)acetic acid derivatives has been reported, starting from either naphthylselenols or naphthylselenocyanates. nih.gov Such strategies demonstrate how a naphthalene (B1677914) group can be incorporated into an acetic acid framework.
Multi-Step Synthesis of Complex Ligands Incorporating the Hydroxynaphthalen-1-yl and Phenylacetic Acid Componentsnih.govresearchgate.net
The construction of more complex molecules that contain both the hydroxynaphthalenyl and phenylacetic acid motifs often requires multi-step synthetic sequences. These sequences must be carefully planned to ensure the correct connectivity and stereochemistry.
An example of a relevant synthetic strategy involves the enzymatic synthesis of phenylacetamides. Immobilized penicillin G acylase can catalyze the condensation between an amine and a phenylacetic acid derivative, even in high concentrations of organic co-solvents. nih.gov The enantioselectivity of this enzymatic process can be highly dependent on the specific acyl donor used. nih.gov
The synthesis of α-hydroxy amides, which are structurally related to α-hydroxy acids, can be achieved from the corresponding α-hydroxy acids. researchgate.net One method involves the generation of a bis-trimethylsilyl derivative followed by reaction with oxalyl chloride and subsequent addition of an amine. researchgate.net This transformation is compatible with chiral α-hydroxy acids and proceeds in excellent yields. researchgate.net
Derivatization and Functionalization of this compound Skeletons
Once the core structure of this compound is synthesized, its properties can be modified through derivatization and functionalization. These modifications can be used to create analogues with different physicochemical properties or to attach the molecule to other chemical entities.
Derivatization typically involves chemical modification of the existing functional groups, namely the carboxylic acid and the hydroxyl group. The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, or acid chlorides. Esterification is a common derivatization technique that can alter the polarity and volatility of the parent compound. libretexts.org
The hydroxyl group can also be derivatized. For instance, it can be acylated to form an ester or alkylated to form an ether. These modifications can serve to protect the hydroxyl group during subsequent synthetic steps or to introduce new functionality.
Functionalization, on the other hand, refers to the introduction of new functional groups onto the aromatic rings (the naphthalene and phenyl moieties). Site-selective C-H functionalization is a powerful strategy for this purpose. dntb.gov.ua This allows for the introduction of a wide range of substituents at specific positions on the aromatic rings, enabling the synthesis of a diverse library of analogues. Derivatizing reagents like 2-Hydroxy-1-naphthaldehyde have been used for the fluorescence detection of amino acids, highlighting how naphthalene-based structures can be employed in analytical derivatization. nih.gov
Table 2: Potential Derivatization and Functionalization Reactions
| Functional Group / Moiety | Reaction Type | Potential Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
| Hydroxyl Group | Acylation | Acyl Chloride, Base | Ester |
| Naphthalene/Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro Group |
Chemical Transformations of the Carboxylic Acid Group
The carboxylic acid moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations to produce a range of derivatives. These transformations are crucial for creating analogues with modified physicochemical properties and biological activities. Common reactions include esterification, amidation, and reduction.
Esterification is a fundamental transformation, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is not only pivotal for creating prodrugs but also for enabling further chemical modifications. For instance, the methyl ester of a related compound, 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen), is a key intermediate in its synthesis.
Amidation, the reaction of the carboxylic acid with an amine, leads to the formation of amides. This transformation is significant in medicinal chemistry as the amide bond is a common feature in biologically active molecules. The reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. The formation of an acyl chloride can be accomplished using reagents like thionyl chloride or oxalyl chloride. researchgate.netnih.gov
Reduction of the carboxylic acid group to a primary alcohol offers another pathway for structural diversification. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting alcohol can then be subjected to further functionalization.
Decarboxylation, the removal of the carboxyl group, is another potential transformation, particularly if the resulting carbanion is stabilized. For phenylacetic acids, especially those with electron-withdrawing groups on the aromatic ring, acid-catalyzed decarboxylation can occur. stackexchange.com
These transformations are summarized in the table below, showcasing the versatility of the carboxylic acid group in generating a library of analogues for structure-activity relationship (SAR) studies.
| Transformation | Reagents and Conditions | Product Functional Group | Potential Application |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | Prodrug synthesis, further functionalization |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | Bioisosteric replacement, SAR studies |
| Acyl Chloride Formation | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Acyl Chloride | Intermediate for amidation and esterification |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Introduction of new functional groups |
| Decarboxylation | Strong Acid, Heat | Methylene Group | Removal of acidic functionality |
Modifications of the Hydroxyl and Aromatic Ring Systems for Structure-Activity Probes
Modifications of the hydroxyl and aromatic ring systems of this compound are critical for probing structure-activity relationships (SAR). These changes can influence the molecule's potency, selectivity, and pharmacokinetic properties by altering its electronic, steric, and lipophilic characteristics.
The hydroxyl group can be readily transformed into an ether or an ester. O-alkylation, for instance, can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. This modification can impact hydrogen bonding capabilities and lipophilicity.
The aromatic rings, both the naphthalene and the phenyl moieties, are amenable to a variety of substitutions. Electrophilic aromatic substitution reactions can introduce a range of functional groups, such as nitro, halogen, and alkyl groups, onto the rings. The positions of these substituents are directed by the existing groups on the rings. For example, in 1,8-disubstituted naphthalenes, steric strain between the substituents can lead to unusual chemical reactivity and physical properties. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new aryl or alkyl groups. nih.gov For instance, an aryl halide derivative of the parent molecule could be coupled with a boronic acid to generate biaryl analogues. Furthermore, modern C-H activation/functionalization techniques offer a direct way to modify the aromatic rings without the need for pre-functionalization. Ligand-accelerated ortho-C–H alkylation of arylcarboxylic acids using alkylboron reagents has been demonstrated for phenylacetic acids, providing a direct route to ortho-alkylated derivatives. nih.gov
The relative orientation of the substituents on the naphthalene ring can also play a crucial role in the molecule's activity. For example, studies on hydroxy-1,8-naphthalimides have shown that the position of the hydroxyl group significantly influences the molecule's photophysical properties and reactivity, which can be extrapolated to its potential biological activity. researchgate.net
These modifications allow for a systematic exploration of the chemical space around the core scaffold of this compound, providing valuable insights into the structural requirements for its biological target interaction.
| Modification Site | Reaction Type | Reagents/Catalysts | Introduced Group/Change | Purpose in SAR Studies |
| Hydroxyl Group | O-Alkylation | Alkyl halide, Base | Ether | Modulate hydrogen bonding and lipophilicity |
| Hydroxyl Group | O-Acylation | Acyl chloride, Base | Ester | Prodrug strategy, alter steric bulk |
| Aromatic Rings | Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitro, Halogen | Alter electronic properties and binding interactions |
| Aromatic Rings | Suzuki-Miyaura Coupling | Aryl/Alkyl boronic acid, Pd catalyst | Aryl, Alkyl | Explore extended binding pockets, increase lipophilicity |
| Aromatic Rings (ortho to COOH) | C-H Alkylation | Alkylboron reagent, Pd catalyst | Alkyl | Introduce steric bulk, fine-tune lipophilicity |
Structural Characterization and Advanced Spectroscopic Analysis of Hydroxy Naphthalen 1 Yl Phenylacetic Acid Derivatives
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Environmental Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the molecule.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 9.5-12 ppm, due to its acidic nature. hw.ac.ukoregonstate.edu Protons on the aromatic rings (both phenyl and naphthalenyl) would resonate in the aromatic region, approximately 7-9 ppm. oregonstate.edu The single methine proton (–CH(OH)–), being attached to a carbon bearing both an oxygen atom and two aromatic rings, is expected to appear in the 3.5-5.5 ppm range. oregonstate.edu
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 150-180 ppm. pdx.edu Carbons within the phenyl and naphthalenyl aromatic systems would produce a cluster of signals between 100-150 ppm. pdx.edu The carbon of the methine group (–C(OH)–), bonded to the hydroxyl group, is expected to resonate in the 50-90 ppm region. pdx.edu
Table 1: Predicted ¹H NMR Chemical Shifts for Hydroxy(naphthalen-1-yl)phenylacetic Acid Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (–COOH) | 9.5 - 12.0 | Broad Singlet |
| Aromatic (Phenyl & Naphthalenyl) | 7.0 - 9.0 | Multiplets |
| Methine (–CH(OH)–) | 3.5 - 5.5 | Singlet/Doublet |
| Hydroxyl (–OH) | Variable (often broad) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (–COOH) | 150 - 180 |
| Aromatic (Phenyl & Naphthalenyl) | 100 - 150 |
| Methine (–C(OH)–) | 50 - 90 |
Two-Dimensional NMR Techniques for Complex Structural Assignment
While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assigning complex structures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, confirming the assignments for the methine CH group and the various aromatic CH groups.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal correlations between protons and carbons separated by two or three bonds. For instance, the methine proton would show correlations to carbons in both the phenyl and naphthalenyl rings, as well as to the carbonyl carbon of the carboxylic acid. These long-range correlations are instrumental in confirming the connectivity between the major structural fragments of the molecule.
Conformational Analysis using NMR Spectroscopic Data
The single bonds in this compound allow for rotational freedom, meaning the molecule can exist in various three-dimensional arrangements or conformations. NMR spectroscopy, combined with quantum mechanical calculations, is a powerful tool for studying these conformational preferences in solution. nih.gov By analyzing proton-proton coupling constants (J-couplings) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the most stable or populated conformation can be determined. nih.govrsc.org The relative orientations of the phenyl and naphthalenyl rings with respect to the carboxylic acid group are dictated by factors like steric hindrance and potential intramolecular hydrogen bonding, which can be elucidated through detailed NMR analysis at varying temperatures and in different solvents. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of this compound.
Aromatic carboxylic acids typically exhibit a prominent molecular ion peak due to the stability of the aromatic systems. whitman.edumiamioh.edu The fragmentation of alpha-hydroxy acids is characterized by specific cleavage patterns. A key fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org A diagnostic peak for alpha-hydroxy acids may also be observed at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion [HOCO]⁻. nih.gov The presence of the stable naphthalene (B1677914) and phenyl groups would also lead to fragment ions corresponding to these aromatic moieties.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]+ | Molecular Ion Peak |
| [M-OH]+ | Loss of a hydroxyl radical |
| [M-COOH]+ | Loss of the carboxylic acid group |
| m/z 45 | Hydroxycarbonyl fragment |
| Aromatic Fragments | Ions corresponding to phenyl and naphthalenyl moieties |
Vibrational and Electronic Spectroscopy for Functional Group Identification and Conjugation Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with C-H stretching signals. nih.gov The O-H stretch from the alcohol group would typically appear as a separate, sharper band around 3200-3600 cm⁻¹. researchgate.netnih.gov A strong, sharp absorption peak between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net Absorptions for C-O stretching are expected in the 1000-1300 cm⁻¹ range. Finally, multiple sharp bands in the 1400-1600 cm⁻¹ region would indicate the C=C stretching vibrations within the aromatic phenyl and naphthalenyl rings.
Table 4: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |
| Alcohol O-H | Stretch | 3200 - 3600 (broad) |
| Carbonyl C=O | Stretch | 1700 - 1725 (strong, sharp) |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-O | Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is primarily shaped by the presence of two key chromophores: the naphthalene ring and the phenyl ring.
The electronic spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the aromatic systems. The extended conjugated π-electron system of the naphthalene moiety is the dominant contributor to the absorption profile. researchgate.net Polycyclic aromatic hydrocarbons such as naphthalene are known to exhibit intense absorption in the UV range. researchgate.net For instance, unsubstituted naphthalene typically displays a distinct absorption band around 220 nm. researchgate.net Heavily substituted naphthalene derivatives often exhibit a common electronic absorption band profile that peaks near 220 nm. aanda.org
Detailed analysis of the UV-Vis spectrum provides valuable information about the π-electron system and the effects of substitution on the electronic energy levels of the molecule. scholarsresearchlibrary.com
Table 1: Typical UV Absorption Maxima for Naphthalene and Related Derivatives
| Compound | λmax (nm) | Solvent | Transition Type |
|---|---|---|---|
| Naphthalene | ~220 | Ethanol | π-π* |
| 1-Methylnaphthalene | ~222 | Gas Phase | S3 ← S0 |
| 2-Ethylnaphthalene | ~225 | Gas Phase | S3 ← S0 |
| Phenylacetic Acid | ~275 | - | π-π* |
| 1-Naphthol | ~295 | - | π-π* |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. This powerful technique provides unambiguous determination of the molecule's absolute stereochemistry at its chiral center, as well as detailed insights into its preferred solid-state conformation, including bond lengths, bond angles, and torsion angles.
While the specific crystal structure for the title compound is not detailed in foundational literature, analysis of closely related naphthalene-containing structures provides a strong basis for understanding its expected crystallographic features. For example, derivatives of naphthaleneacetic acid and other molecules containing both naphthalene and phenyl rings have been extensively studied. nih.govresearchgate.net
The crystal packing is expected to be significantly influenced by intermolecular hydrogen bonding interactions, primarily involving the hydroxyl and carboxylic acid functional groups. The carboxylic acid moieties are likely to form strong O—H⋯O hydrogen bonds, often leading to the formation of centrosymmetric dimers or extended chain motifs. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to a robust three-dimensional network.
The data obtained from X-ray diffraction are essential for understanding structure-property relationships and for validating computational models of the molecule's conformational preferences.
Table 2: Representative Crystallographic Data for Related Naphthalene Derivatives
| Parameter | 3-(Naphth-1-ylmethyl)indole researchgate.net | N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) mdpi.com |
|---|---|---|
| Formula | C19H15N | C24H18N4 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 10.302 | 11.2355 |
| b (Å) | 12.522 | 9.0743 |
| c (Å) | 13.383 | 19.3444 |
| **α (°) ** | 111.9 | 90 |
| **β (°) ** | 116.86 | 104.204 |
| **γ (°) ** | 71.65 | 90 |
| **Volume (ų) ** | 1726.4 | 1908.7 |
| Z | 4 | 4 |
Pharmacophore Design and Molecular Recognition Studies
Identification and Optimization of the Alpha-Hydroxy Phenylacetic Acid Motif as a Pharmacophore
The alpha-hydroxy phenylacetic acid motif is a significant pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key features of the alpha-hydroxy phenylacetic acid motif typically include a carboxylic acid group, a hydroxyl group, and an aromatic ring, all attached to a central chiral carbon.
The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and it is often ionized at physiological pH, allowing for electrostatic interactions with positively charged residues in a binding site. The hydroxyl group can also participate in hydrogen bonding, further anchoring the ligand to its target. The aromatic ring provides a scaffold for hydrophobic interactions, such as pi-pi stacking or van der Waals forces, with aromatic or nonpolar amino acid residues.
Optimization of this pharmacophore often involves modifying the aromatic ring with various substituents to enhance binding affinity, selectivity, and pharmacokinetic properties. The introduction of a naphthalene (B1677914) ring, as in Hydroxy(naphthalen-1-yl)phenylacetic acid, significantly increases the size and hydrophobicity of the aromatic system, which can lead to stronger interactions with larger, more lipophilic binding pockets. Further optimization could involve altering the position of the naphthalene attachment or introducing substituents on the phenyl ring.
Rational Design Principles for Ligands Featuring this compound Analogues
The rational design of ligands based on the this compound scaffold follows several key principles aimed at maximizing therapeutic efficacy while minimizing off-target effects. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two fundamental approaches.
In SBDD, the three-dimensional structure of the biological target is used to design ligands that fit snugly into the binding site and form favorable interactions. Computational tools such as molecular docking and molecular dynamics simulations are employed to predict the binding mode and affinity of designed analogues. For instance, the naphthalene and phenyl rings can be positioned to occupy specific hydrophobic pockets, while the hydroxyl and carboxyl groups are oriented to form hydrogen bonds with key residues.
LBDD is utilized when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. A pharmacophore model can be developed based on the common chemical features of these active molecules. This model then serves as a template for designing new compounds with potentially improved activity. For this compound analogues, this would involve identifying the crucial spatial arrangement of the aromatic rings, the hydroxyl group, and the carboxylic acid.
A representative data table of hypothetical analogues and their predicted binding affinities for a generic receptor is presented below to illustrate the application of these design principles.
| Compound ID | R1 (Phenyl Ring) | R2 (Naphthalene Ring) | Predicted Binding Affinity (Ki, nM) |
| HNP-001 | H | H | 150 |
| HNP-002 | 4-Cl | H | 85 |
| HNP-003 | H | 4-OCH3 | 120 |
| HNP-004 | 4-Cl | 4-OCH3 | 50 |
Interplay of Aromatic and Hydroxyl Groups in Molecular Recognition Processes
The molecular recognition of ligands containing the this compound scaffold is critically dependent on the synergistic interactions of its aromatic and hydroxyl functionalities. The large, planar surface of the naphthalene ring can engage in extensive hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The phenyl ring offers an additional site for such interactions. The relative orientation of these two aromatic systems is crucial for optimal fitting into the binding site.
The hydroxyl group, positioned at the alpha-carbon, plays a pivotal role in directing the binding orientation and enhancing affinity through the formation of specific hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, allowing for precise interactions with polar residues such as serine, threonine, and the peptide backbone. The chirality of the alpha-carbon introduces stereoselectivity in binding, where one enantiomer may exhibit significantly higher affinity than the other due to a more favorable orientation of the hydroxyl and other functional groups in the three-dimensional space of the binding site.
The interplay between the hydrophobic interactions of the aromatic rings and the directed hydrogen bonding of the hydroxyl and carboxyl groups creates a high-affinity binding event. The rigidity of the naphthalene and phenyl rings helps to reduce the entropic penalty upon binding, while the conformational flexibility of the carboxylic acid and hydroxyl groups allows for fine-tuning of the interactions within the binding pocket.
Mechanistic Investigations of Molecular Interactions with Biological Targets
Exploration of Binding Mechanisms with Myeloid Cell Leukemia-1 (Mcl-1) Protein and Other Anti-Apoptotic Proteins
Myeloid Cell Leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family, which regulates programmed cell death. researchgate.netresearchgate.net Overexpression of Mcl-1 is a hallmark of various cancers, contributing to tumor cell survival and resistance to chemotherapies. researchgate.netnih.gov Consequently, Mcl-1 has emerged as a significant target for cancer therapy. nih.gov The primary function of Mcl-1 involves binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, through a hydrophobic groove on its surface known as the BH3-binding groove. rsc.org
Small-molecule inhibitors, including those containing a hydroxy(naphthalen-1-yl)phenylacetic acid scaffold, are designed to mimic the BH3 domain of pro-apoptotic proteins. These inhibitors competitively bind to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins and thereby triggering the apoptotic cascade in cancer cells. rsc.orgbwise.kr The α-hydroxy phenylacetic acid moiety, in particular, has been identified as a key pharmacophore in the development of potent Mcl-1 inhibitors. researchgate.netnih.gov The interaction is primarily driven by hydrophobic contacts and hydrogen bonds within distinct pockets (p1, p2, p3, p4) of the Mcl-1 binding groove. researchgate.netrsc.org
To quantify the binding affinity and selectivity of potential inhibitors for Mcl-1, various direct biophysical and biochemical assays are employed. A widely used method is the Fluorescence Polarization (FP) assay . nih.govresearchgate.netnih.gov This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from the Mcl-1 protein by the inhibitor compound. nih.govnih.gov A high-affinity inhibitor will displace the fluorescent probe, leading to a decrease in the polarization signal, from which binding constants like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. researchgate.netresearchgate.net
For instance, through high-throughput screening using an FP assay, compounds based on a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffold were identified as selective Mcl-1 inhibitors. nih.gov Further structure-based optimization led to the design of a potent inhibitor, compound 21 , which binds to Mcl-1 with a Ki of 180 nM. nih.gov Similarly, a novel series of macrocyclic Mcl-1 inhibitors featuring an α-hydroxy phenylacetic acid pharmacophore was developed, with one lead compound demonstrating a potent IC50 of 19 nM in a cell viability assay. researchgate.netnih.gov These assays are crucial for establishing the structure-activity relationship (SAR) and for assessing selectivity against other anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net
Below is a table summarizing representative binding affinity data for Mcl-1 inhibitors featuring related structural motifs.
| Compound Class | Assay Type | Target Protein | Binding Affinity | Reference |
|---|---|---|---|---|
| Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide (e.g., Compound 21) | Fluorescence Polarization (FP) | Mcl-1 | Ki = 180 nM | nih.gov |
| Macrocyclic inhibitor with α-hydroxy phenylacetic acid pharmacophore | Cell Viability Assay | Mcl-1 | IC50 = 19 nM | researchgate.netnih.gov |
| Indole-2-carboxylic acid derivative | Fluorescence Polarization (FP) | Mcl-1 | Kd = 55 nM | nih.gov |
| Aryl sulfonamide derivative (Compound 28) | Fluorescence Polarization (FP) | Mcl-1 | IC50 = 30 nM | nih.gov |
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding modes of inhibitors within the Mcl-1 active site. nih.govnih.govnih.govmdpi.com These models provide detailed insights into the specific molecular interactions that govern binding affinity and selectivity. nih.govnih.gov
Docking studies consistently show that inhibitors containing a carboxylic acid moiety, a common feature in scaffolds related to this compound, form a crucial salt bridge or a network of hydrogen bonds with a conserved arginine residue (Arg263) in the Mcl-1 binding groove. rsc.orgnih.govnih.gov This interaction mimics the binding of a conserved aspartate residue in the native BH3 domains of pro-apoptotic proteins. rsc.org
Furthermore, the hydrophobic parts of the inhibitor, such as the naphthyl group, are predicted to occupy deep hydrophobic pockets within the Mcl-1 groove, primarily the p2 pocket. nih.govnih.gov For example, the cocrystal structure of an aryl sulfonamide inhibitor revealed that its hydrophobic naphthyl moiety is located deep within this hydrophobic pocket, which is a key determinant of its high potency. nih.gov MD simulations further help in assessing the stability of these ligand-protein complexes over time, confirming the importance of conserved hydrophobic residues in stabilizing the interaction. nih.govnih.govdntb.gov.ua These computational approaches are integral to structure-based drug design, guiding the optimization of lead compounds to enhance their potency and selectivity. nih.govnih.gov
Role of this compound Analogues in Enzyme Active Site Interactions
While the primary focus of this compound derivatives has been on inhibiting protein-protein interactions, their structural features, particularly the phenylacetic acid core, suggest potential interactions with various enzyme systems. The study of such interactions involves characterizing the mode of enzyme inhibition and understanding the metabolic pathways that process related compounds.
Enzyme inhibition studies are fundamental to understanding how a molecule affects enzyme activity. The type of inhibition can be determined through kinetic analysis, which typically involves measuring reaction rates at various substrate and inhibitor concentrations. rose-hulman.eduembrapa.br The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. medicoapps.orgjackwestin.com
Competitive inhibition occurs when the inhibitor is structurally similar to the substrate and binds to the enzyme's active site, preventing the substrate from binding. medicoapps.orgknyamed.com This type of inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). rose-hulman.edumedicoapps.org
Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which alters the enzyme's conformation and reduces its catalytic efficiency. knyamed.comwikipedia.org In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex, decreasing Vmax without changing Km. wikipedia.orgdalalinstitute.com
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex, rendering it catalytically inactive. medicoapps.orgjackwestin.com This mode of inhibition leads to a decrease in both Vmax and Km. medicoapps.org
Kinetic data can be analyzed using graphical methods, such as Lineweaver-Burk plots, to distinguish between these mechanisms. rose-hulman.eduembrapa.br For example, studies on tyrosinase inhibition by compounds like kojic acid have demonstrated a competitive inhibition mechanism, where increasing the substrate concentration can overcome the inhibitory effect. nih.govmdpi.com
| Inhibition Type | Inhibitor Binding Site | Effect on Km | Effect on Vmax |
|---|---|---|---|
| Competitive | Active Site | Increases | Unchanged |
| Non-competitive | Allosteric Site | Unchanged | Decreases |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |
Phenylacetic acid (PAA) and its derivatives are central intermediates in the metabolism of various aromatic compounds, including the amino acid phenylalanine, in many bacteria. nih.govfrontiersin.org The bacterial degradation of PAA is primarily carried out by a set of enzymes encoded by the paa gene cluster or operon. frontiersin.orgnih.govresearchgate.net This pathway is notable because it combines features of both aerobic and anaerobic metabolism. nih.gov
The catabolic process begins with the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetate-CoA ligase (PaaK) . nih.govfrontiersin.org This initial step is crucial for controlling the influx of the substrate into the pathway. frontiersin.org Subsequently, a multicomponent oxygenase, the PaaABCE complex , epoxidizes the aromatic ring of phenylacetyl-CoA. nih.govnih.gov The resulting reactive epoxide is then isomerized by PaaG into a seven-membered oxepin ring, which undergoes hydrolytic cleavage and a series of β-oxidation-like steps catalyzed by enzymes such as PaaF, PaaH, and PaaJ . nih.govnih.gov This degradation ultimately yields central metabolites like acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. nih.gov Understanding these enzyme systems provides a framework for predicting how analogues of this compound might be metabolized or could potentially inhibit enzymes within these or related pathways.
Structural Basis for Ligand Selectivity and Potency against Protein Targets
A critical aspect in the development of inhibitors targeting a specific member of a protein family is achieving high selectivity. For inhibitors of anti-apoptotic proteins, selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2 is highly desirable to minimize off-target effects. nih.gov Structure-based drug design has been instrumental in developing such selective inhibitors. nih.govnih.gov
Inhibitors based on the 1-hydroxy-2-naphthoate scaffold, which is structurally related to the subject compound, achieve their selectivity by incorporating moieties that can extend into and make favorable hydrophobic interactions within this deeper p2 pocket of Mcl-1. nih.govnih.gov For example, a series of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates were designed to exploit these differences, leading to compounds with up to 20-fold selectivity for Mcl-1 over Bcl-xL. nih.gov Computational modeling, such as the Site-Identification by Ligand Competitive Saturation (SILCS) approach, has confirmed that these enhanced hydrophobic interactions are the main driver of both high affinity and selectivity. nih.govnih.gov The combination of the salt bridge to Arg263 and the optimal filling of the p2 pocket provides a potent and selective binding mode, forming the foundation for the development of clinically relevant Mcl-1 specific inhibitors. nih.gov
Analysis of Specific Hydrogen Bonding and Hydrophobic Pocket Interactions
The binding of a ligand to its biological target is a nuanced process governed by a variety of non-covalent interactions. For this compound, both hydrogen bonds and hydrophobic interactions are predicted to be significant contributors to its binding energy.
The hydroxyl (-OH) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding . The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a particularly strong hydrogen bond donor (from the hydroxyl part) and acceptor (from the carbonyl oxygen). These interactions are highly directional and are critical for high-affinity binding to polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine within a target's binding site.
Conversely, the planar and aromatic naphthalene (B1677914) and phenyl rings are inherently hydrophobic . These sizable, nonpolar moieties are likely to interact favorably with hydrophobic pockets in a target protein. Such pockets are typically lined with amino acid residues having nonpolar side chains, including valine, leucine, isoleucine, phenylalanine, and tryptophan. The association of the naphthalene and phenyl rings with these pockets is driven by the hydrophobic effect, which involves the release of ordered water molecules from the nonpolar surfaces, leading to a favorable increase in entropy. Furthermore, π-π stacking interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan can provide additional binding stability. Studies on naphthalene-based inhibitors of the Keap1-Nrf2 protein-protein interaction have highlighted the importance of the naphthalene core for engaging in hydrophobic interactions and π-cation interactions with arginine residues. plos.org
| Interaction Type | Potential Interacting Groups on Ligand | Likely Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (=O), Hydroxyl (-OH) | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interactions | Naphthalene Ring, Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Naphthalene Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| π-Cation Interaction | Naphthalene Ring, Phenyl Ring | Arginine, Lysine |
Conformational Dynamics and Induced Fit Mechanisms in Ligand-Target Complexes
The concept of a rigid ligand binding to a static protein target has been largely superseded by the understanding that both molecules are dynamic entities. The process of binding is often best described by an induced-fit mechanism , where the initial interaction between the ligand and the target induces conformational changes in both, leading to an optimal and more stable binding complex. nih.gov
This compound possesses significant conformational flexibility due to the single bond connecting the phenylacetic acid moiety to the naphthalene ring. This allows the two major ring systems to rotate relative to each other. This rotational freedom enables the molecule to adopt a wide range of three-dimensional shapes.
Upon approaching a biological target, the compound can adapt its conformation to fit snugly into the binding site. This dynamic adjustment is crucial for maximizing the favorable interactions discussed previously. For instance, the molecule might rotate its phenyl and naphthalene rings to optimize hydrophobic contacts or to position its hydroxyl and carboxylic acid groups for ideal hydrogen bonding with the protein. The ability of the target protein's active site to also undergo conformational changes in response to the ligand binding is a hallmark of the induced-fit model. This mutual adaptation ensures a high degree of specificity and affinity in the ligand-target complex. The conformational dynamics are essential for overcoming potential steric hindrances and for achieving a thermodynamically stable bound state.
| Flexible Bond | Resulting Conformational Freedom | Implication for Binding |
| C-C bond between chiral center and naphthalene ring | Rotation of the naphthalene ring relative to the rest of the molecule. | Allows optimal positioning of the large naphthalene moiety within hydrophobic pockets. |
| C-C bond between chiral center and phenyl ring | Rotation of the phenyl ring. | Facilitates fine-tuning of hydrophobic or π-stacking interactions. |
| C-C bond between chiral center and carboxylic acid | Rotation of the carboxyl group. | Enables precise orientation for hydrogen bonding with key residues in the active site. |
Structure Activity Relationship Sar and Ligand Optimization Studies
Systematic Substituent Effects on the Hydroxy(naphthalen-1-yl)phenylacetic Acid Scaffold
The hydroxyphenylacetic acid framework, featuring a bulky naphthalene (B1677914) moiety, presents multiple avenues for structural modification to probe its interaction with biological targets. The electronic and steric properties of substituents on both the naphthalene and phenyl rings have been shown to be pivotal in modulating biological activity.
The naphthalene ring of this compound plays a significant role in molecular recognition, primarily through hydrophobic interactions. The position and nature of substituents on this bicyclic aromatic system can profoundly influence binding affinity. Naphthalene itself is more reactive than benzene in electrophilic substitution reactions, which tend to occur more rapidly at the C1 position msu.edu.
Research on related naphthalene-containing compounds has demonstrated that the naphthalene core is crucial for binding potency, likely by occupying a hydrophobic pocket in the target protein acs.org. For instance, in a series of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, the naphthalene scaffold was found to be essential for hydrophobic interactions at a specific binding site acs.org. Any alteration in the fusion point of the naphthalene ring can lead to a significant reduction in binding, possibly due to steric clashes with residues in the binding pocket acs.org.
The introduction of various substituents on the naphthalene ring can modulate its electronic and steric profile. For example, electron-donating groups could enhance π-π stacking interactions, while bulky substituents might provide better shape complementarity within a hydrophobic pocket or, conversely, create steric hindrance. While specific data on substituted this compound is limited, general principles suggest that the position and electronic nature of any substituent would be critical determinants of activity.
Table 1: Postulated Influence of Naphthalene Ring Modifications on Molecular Recognition
| Substitution Position | Substituent Type | Expected Effect on Binding Affinity | Rationale |
| C4 | Small, lipophilic (e.g., -CH₃) | Potential Increase | Enhances hydrophobic interactions without significant steric clash. |
| C4 | Bulky, lipophilic (e.g., -tBu) | Potential Decrease | Possible steric hindrance within the binding pocket. |
| C6/C7 | Electron-donating (e.g., -OCH₃) | Potential Increase | May enhance π-π stacking or form specific hydrogen bonds. |
| C2/C3 | Any substituent | Potential Decrease | Substituents at these positions may disrupt the optimal orientation for binding. |
This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data on this specific scaffold is limited in the provided search results.
Generally, substituents on a benzene ring can be classified as activating or deactivating towards electrophilic substitution, which correlates with their electron-donating or electron-withdrawing properties msu.edu. Electron-withdrawing groups on the phenyl ring can impact the acidity of the carboxylic acid and the hydrogen-bonding potential of the hydroxyl group.
For instance, electron-withdrawing groups, such as halogens or nitro groups, can alter the electronic properties of the ring and potentially form specific interactions with the target libretexts.org. Conversely, electron-donating groups, like methoxy or methyl groups, can enhance hydrophobic interactions and may influence the orientation of the phenyl ring within the binding site msu.edu. The position of the substituent (ortho, meta, or para) is also a critical factor, as it dictates the spatial relationship between the substituent and the rest of the molecule, which can affect binding to a specific target.
Table 2: Predicted Impact of Phenyl Ring Substitutions on Binding Affinity
| Substitution Position | Substituent Type | Expected Effect on Binding Affinity | Rationale |
| para (4-position) | Electron-withdrawing (e.g., -Cl, -F) | Potential Increase | May engage in favorable halogen bonding or polar interactions. |
| para (4-position) | Electron-donating (e.g., -OCH₃) | Context-dependent | Could enhance hydrophobic interactions or lead to steric clashes. |
| meta (3-position) | Electron-withdrawing (e.g., -CF₃) | Potential Increase | Can alter the electronic landscape and potentially improve binding. |
| ortho (2-position) | Any substituent | Potential Decrease | Likely to cause steric hindrance and disrupt the preferred conformation. |
This table is illustrative and based on general principles of medicinal chemistry, as direct experimental data on this specific scaffold is limited in the provided search results.
Stereochemical Contributions to Ligand Efficiency and Specificity
The stereochemistry at the α-carbon, which bears the hydroxyl, phenyl, naphthalen-1-yl, and carboxylic acid groups, is a crucial determinant of the molecule's biological activity. The three-dimensional arrangement of these groups dictates how the ligand fits into its binding site, and it is common for one enantiomer to exhibit significantly higher potency than the other.
The differential activity of enantiomers is a well-established principle in pharmacology, arising from the chiral nature of biological macromolecules such as proteins. The precise spatial orientation of the functional groups in this compound allows for specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and ionic bonds) with the amino acid residues of a target protein. A change in stereochemistry can alter these interactions, leading to a decrease or loss of activity. While direct studies on the enantiomers of this compound were not found, the principle of stereospecificity is broadly applicable to chiral ligands.
Exploration of Bioisosteric Replacements within the this compound Pharmacophore
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity patsnap.com. For the this compound scaffold, several key functional groups could be considered for bioisosteric replacement.
The carboxylic acid group is a common target for bioisosteric replacement to improve properties such as membrane permeability and metabolic stability nih.govmorressier.com. A variety of acidic and non-acidic groups can mimic the function of a carboxylic acid. Tetrazoles, hydroxamic acids, and acyl sulfonamides are common acidic bioisosteres that can maintain the ability to form ionic interactions nih.govnih.govopenaccessjournals.com. Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions can also be considered nih.govhyphadiscovery.com.
The naphthalene ring, which primarily contributes to binding through hydrophobic interactions, can also be replaced with other bulky, lipophilic groups. The goal of such a replacement would be to maintain or improve the hydrophobic interactions while potentially altering other properties like metabolic stability. Benzazaborinines have been explored as bioisosteric replacements for naphthalene, showing comparable potency and improved pharmacokinetic profiles in some cases researchgate.netnih.gov. Other potential replacements could include quinoline, indole, or other bicyclic aromatic systems.
Table 3: Potential Bioisosteric Replacements for Key Moieties in this compound
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Mimics the acidic properties and can improve metabolic stability. nih.govopenaccessjournals.com |
| Carboxylic Acid | Acyl Sulfonamide | Maintains acidic character with potentially altered pKa and physicochemical properties. nih.gov |
| Carboxylic Acid | Hydroxamic Acid | Can act as a carboxylic acid surrogate and also chelate metal ions. nih.gov |
| Naphthalene | Quinoline | Introduces a nitrogen atom, which can serve as a hydrogen bond acceptor and alter electronic properties. |
| Naphthalene | Benzazaborinine | Has shown promise as a naphthalene isostere with potentially improved properties. researchgate.netnih.gov |
| Naphthalene | Indole | A different bicyclic system that can also engage in hydrophobic and hydrogen bonding interactions. |
This table is illustrative and based on general principles of bioisosterism, as direct experimental data on this specific scaffold is limited in the provided search results.
Computational Chemistry and Molecular Modeling for Hydroxy Naphthalen 1 Yl Phenylacetic Acid Research
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (conformation) and to describe the molecule's electronic structure. researchgate.netscienceopen.com
For Hydroxy(naphthalen-1-yl)phenylacetic acid, a conformational analysis would involve a potential energy surface (PES) scan. This is achieved by systematically rotating the single bonds, particularly the bond connecting the acetic acid group to the chiral center and the bonds linking the phenyl and naphthalenyl groups. By calculating the energy at each rotational step, a PES is generated, and the conformations corresponding to energy minima are identified as the most stable structures. researchgate.net Studies on similar naphthalene (B1677914) derivatives, such as 1-hydroxy-2-naphthoic acid, have shown that DFT calculations at levels like B3LYP/6-311++G(d,p) can accurately predict geometric parameters like bond lengths and angles. researchgate.netresearchgate.net
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and interaction capabilities. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical stability and reactivity. ssrn.comresearchgate.net A smaller gap generally suggests higher reactivity. Other properties such as the molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | -6.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.50 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.75 eV | Indicates chemical reactivity and kinetic stability. ssrn.com |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.25 eV | Energy required to remove an electron. |
| Electron Affinity | 1.50 eV | Energy released when an electron is added. |
Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound, this process would begin with identifying a potential biological target, such as an enzyme like a protease or kinase, which are often targeted by naphthalene-based compounds. nih.gov The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular forces and geometric complementarity. researchgate.net The resulting docking score provides an estimate of the binding affinity.
Following docking, molecular dynamics (MD) simulations are performed to refine the docked complex and study its dynamic behavior over time. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the ligand-protein interactions in a simulated physiological environment. nih.gov Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand.
Hydrogen Bond Analysis: This analysis identifies and quantifies the hydrogen bonds formed between the ligand and protein, which are critical for binding specificity and affinity.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carboxyl -OH | Lys199 | Hydrogen Bond | 2.1 |
| Carboxyl C=O | Arg218 | Hydrogen Bond / Salt Bridge | 2.5 |
| Hydroxyl -OH | Asp295 | Hydrogen Bond | 2.3 |
| Naphthalene Ring | Phe350 | π-π Stacking | 3.8 |
| Phenyl Ring | Leu205, Val290 | Hydrophobic | N/A |
De Novo Design and Virtual Screening Methodologies for Novel Analogues
Computational methods are pivotal in the rational design of new molecules with improved properties. ijpsjournal.com For this compound, both virtual screening and de novo design can be employed to discover novel analogues.
Virtual Screening involves searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be done in two ways:
Structure-Based Virtual Screening (SBVS): Using the 3D structure of the target protein, millions of compounds from databases like ZINC or ChEMBL are computationally docked into the active site. ijpsjournal.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, a model is built based on the structure of known active compounds like this compound. This "pharmacophore" model defines the essential structural features required for biological activity. The chemical libraries are then screened to find molecules that match this pharmacophore.
De Novo Design is a more creative computational approach where novel molecules are built from scratch. nih.gov Algorithms can either link small molecular fragments together within the protein's binding site (fragment-based design) or iteratively grow a molecule from a starting seed atom, optimizing its fit and interactions at each step. This approach can lead to the discovery of entirely new chemical scaffolds that may have superior potency and pharmacokinetic properties. nih.gov
Prediction of Binding Free Energies and Stability of Ligand-Target Complexes
While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate prediction of the binding free energy (ΔG), which is the key thermodynamic parameter determining ligand potency. nih.gov
MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for calculating binding free energy. 34.237.233 These methods use snapshots from an MD simulation to calculate the energy of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then calculated as the difference between these states. idrblab.org The total energy is composed of molecular mechanics energy in the gas phase (ΔEMM), the solvation free energy (ΔGsolv), and the conformational entropy (-TΔS). nih.gov The solvation energy is further divided into polar and non-polar components. 34.237.233
Alchemical Free Energy Calculations: These are among the most accurate but computationally intensive methods. nih.govrsc.org Techniques like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) calculate the free energy difference by computationally "transforming" or "annihilating" the ligand in its bound and unbound states through a non-physical, or "alchemical," pathway. nih.govresearchgate.net These calculations explicitly account for changes in the ensemble of states and can yield results with an accuracy often within 1 kcal/mol of experimental values. nih.gov
| Energy Component | Value |
|---|---|
| Van der Waals Energy (ΔEvdW) | -45.5 |
| Electrostatic Energy (ΔEelec) | -20.1 |
| Polar Solvation Energy (ΔGpolar) | +52.3 |
| Non-polar Solvation Energy (ΔGnonpolar) | -5.8 |
| Binding Enthalpy (ΔH) | -19.1 |
| Conformational Entropy (-TΔS) | +9.6 |
| Binding Free Energy (ΔGbind) | -9.5 |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Hydroxy(naphthalen-1-yl)phenylacetic acid, and how do yields vary across methods?
- Methodological Answer : The compound can be synthesized via hydrolysis of phenylacetonitrile using sulfuric acid (70%) or hydrochloric acid as catalysts . Alternative routes include oxidation of phenylacetaldehyde with copper(II) hydroxide or carbonylation of benzyl chloride in the presence of CO and a palladium catalyst . Yields depend on reaction conditions (e.g., temperature, catalyst purity). Validation via HPLC (≥95% purity) and NMR (to confirm aromatic proton environments) is critical. Contaminants like dibenzyl ketone may form if acetic anhydride is underused during ketone decarboxylation .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include solubility (tested in ethanol, water, and acetone via gravimetric analysis), melting point (DSC analysis), and stability (pH-dependent degradation studies over 48 hours). Spectral characterization via FT-IR (to confirm carboxylic acid and hydroxyl groups) and / NMR (to resolve naphthalene and phenyl ring protons) is essential . For purity, use reverse-phase HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis and wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes Category 2 irritation) . Store in amber glass at 4°C to avoid photodegradation. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across fungal species?
- Methodological Answer : Discrepancies in antifungal activity (e.g., Metarhizium anisopliae inhibition at 50 ng/µL vs. Beauveria bassiana requiring 5,000 ng/µL) may arise from cell wall composition or efflux pump efficiency. Mitigate this by:
- Standardizing agar dilution assays (e.g., PDA medium, 25°C incubation).
- Including positive controls (e.g., amphotericin B) and normalizing results to fungal growth rates.
- Performing dose-response curves with triplicate replicates to calculate IC values .
Q. What QSAR strategies improve predictions of antimicrobial activity for derivatives?
- Methodological Answer : Multi-target QSAR models incorporating electronic (e.g., Hammett σ), steric (molar refractivity), and lipophilic (logP) descriptors effectively predict activity against Gram-positive bacteria and Candida spp. . Validate models using leave-one-out cross-validation (LOO-CV) and external test sets. For example, 3,4,5-trimethoxy benzaldehyde derivatives show enhanced activity due to electron-withdrawing groups improving membrane penetration .
Q. How can in vitro-in vivo pharmacokinetic discrepancies be addressed for this compound?
- Methodological Answer : Nonlinear pharmacokinetics (e.g., induction of drug clearance enzymes) require:
- In vitro : Hepatic microsome assays to identify CYP450 isoforms involved in metabolism.
- In vivo : Radiolabeled tracer studies in rodents to track metabolites like phenylacetylglutamine (99% urinary excretion) .
- Adjust dosing regimens using allometric scaling and compartmental modeling.
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI-negative mode to detect impurities (e.g., residual benzyl chloride or naphthol byproducts). Limit of quantification (LOQ) should be ≤0.1% w/w. For validation, follow ICH Q2(R1) guidelines for linearity (R ≥0.998) and precision (%RSD <2) .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly between carbonylation and hydrolysis methods?
- Key Factors :
- Catalyst activity : Palladium catalysts (carbonylation) degrade with moisture, reducing yields to ~60% vs. hydrolysis (75–80%) .
- Side reactions : Hydrolysis of phenylacetonitrile may form phenylacetamide impurities, requiring acidic workup .
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Protocol :
Prepare solutions in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
Incubate at 37°C with agitation (100 rpm) for 24 hours.
Sample at 0, 4, 8, 12, and 24 hours for LC-MS analysis.
Monitor degradation products (e.g., decarboxylated naphthol derivatives) and calculate half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
